molecular formula C17H14FNO2S B5549458 2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5549458
M. Wt: 315.4 g/mol
InChI Key: LKUMQIGOOJWQEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct information on the synthesis of this specific compound is scarce, related compounds provide insight into possible synthetic routes. For instance, compounds like 2-(2-nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile have been synthesized through reactions involving amino and carbonitrile groups, suggesting that similar methods could be applicable (de Lima et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often involves studying the conformation and configuration of molecules. For analogs of the compound , structures have shown coplanar rings and intramolecular interactions, indicative of the complex interplay of forces within such molecules (de Lima et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, cyclization, and interactions with amines. For instance, compounds like 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile highlight the reactivity of the fluorophenyl group and the potential for forming diverse structures through various chemical reactions (Kour et al., 2014).

Scientific Research Applications

Inhibition of Cholesterol Esterase and Acetylcholinesterase

A study by Pietsch and Gütschow (2005) explored thieno[1,3]oxazin-4-ones as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). Compounds in this class, with cycloaliphatic rings fused at the thiophene, showed promising results as CEase inhibitors. This research indicates potential applications in targeting conditions related to cholesterol metabolism and AChE activity, which is relevant in Alzheimer's disease research (Pietsch & Gütschow, 2005).

Antitumor Activity

El-Sherbeny, Abdel-Aziz, and Ahmed (2010) synthesized and tested novel diarylsulfonylurea derivatives, including structures related to 2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one, for antitumor activity. Certain compounds demonstrated broad-spectrum antitumor activity, suggesting potential applications in cancer research (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Enzyme Inhibition

Gütschow and Neumann (1998) examined a series of thieno[2,3-d][1,3]oxazin-4-ones for their inhibitory activity toward human leukocyte elastase. This research provides insights into potential therapeutic applications in conditions like inflammatory diseases, where elastase inhibition could be beneficial (Gütschow & Neumann, 1998).

Lipoxygenase Inhibition

Vieweg et al. (1992) synthesized compounds showing inhibitory activity against different lipoxygenases, indicating potential applications in treating inflammatory and allergic conditions. This research further highlights the versatility of thieno[2,3-d][1,3]oxazin-4-one derivatives in pharmacological applications (Vieweg et al., 1992).

Antibacterial Applications

Holla, Bhat, and Shetty (2003) investigated fluorine-containing thiadiazolotriazinones for antibacterial activities. This study, involving fluorine-substituted compounds similar to the chemical , suggests potential applications in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Herbicidal Activity

Mingzhi Huang et al. (2005) synthesized and evaluated derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including flumioxazin, for herbicidal activity. This research opens avenues for the compound's use in agricultural applications, specifically as a herbicide (Mingzhi Huang et al., 2005).

properties

IUPAC Name

5-(2-fluorophenyl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-12-8-5-4-6-10(12)15-19-16-14(17(20)21-15)11-7-2-1-3-9-13(11)22-16/h4-6,8H,1-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUMQIGOOJWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-5,6,7,8,9-pentahydrocyclohepta[1,2-d]1,3-oxazino[4,5-b]thio phen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 3
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 4
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

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